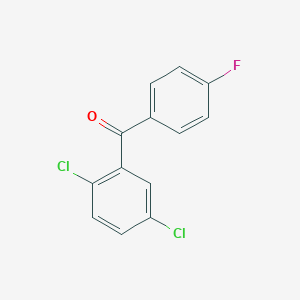
2,5-Dichloro-4'-fluorobenzophenone
Cat. No. B3050571
Key on ui cas rn:
270903-87-2
M. Wt: 269.09 g/mol
InChI Key: WJGLGPTVKGZNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08729219B2
Procedure details


Into a 2 L three-neck flask equipped with a stirrer, a thermometer and a nitrogen-introducing tube, 240.2 g (2.50 mol) of fluorobenzene was introduced, and was cooled to 10° C. in an ice bath. Then, 134.6 g (0.50 mol) of 2,5-dichlorobenzoic acid chloride, and 86.7 g (0.65 mol) of aluminum chloride were slowly added such that the reaction temperature would not exceed 40° C. After the addition, the mixture was stirred at 40° C. for 8 hours. After the disappearance of the raw materials was confirmed by thin-layer chromatography, the mixture was dropped in iced water, and extraction using ethyl acetate was carried out. The extraction liquid was neutralized by 5% sodium bicarbonate water, and the resultant was washed with saturated saline water. The liquid washed was dried with magnesium sulfate, and then the solvent was distilled away using an evaporator. The residue was allowed to recrystallize in methanol, thereby an intermediate product, 2,5-dichloro-4′-fluorobenzophenone, was obtained. Amount obtained was 130 g, and yield percentage was 97%. Note that, the yield percentage was calculated by following formula (hereinafter, the same): yield percentage (%)=(amount of product obtained/theoretical amount of product)×100.



[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:8][C:9]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:10]=1[C:11](Cl)=[O:12].[Cl-].[Al+3].[Cl-].[Cl-]>O>[Cl:8][C:9]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:10]=1[C:11]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)=[O:12] |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
240.2 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
134.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)Cl)C=C(C=C1)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
86.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Four
[Compound]
|
Name
|
raw materials
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 40° C. for 8 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 2 L three-neck flask equipped with a stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a thermometer and a nitrogen-introducing tube
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
exceed 40° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extraction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The extraction liquid
|
WASH
|
Type
|
WASH
|
|
Details
|
the resultant was washed with saturated saline water
|
WASH
|
Type
|
WASH
|
|
Details
|
The liquid washed
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried with magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled away
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to recrystallize in methanol
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=O)C2=CC=C(C=C2)F)C=C(C=C1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
